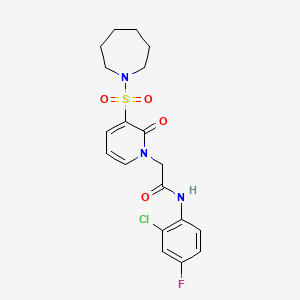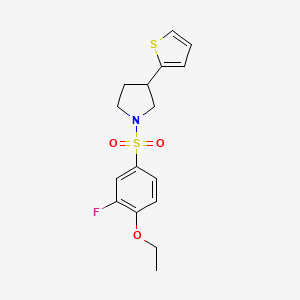![molecular formula C18H18FNO4S B2365816 methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate CAS No. 1327171-77-6](/img/structure/B2365816.png)
methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Hydrophobic Surface Coatings : This compound has been utilized in the synthesis of fluorinated acrylate emulsions for hydrophobic surface coatings. These emulsions exhibit extremely low surface energy and outstanding hydrophobicity, making them suitable for water repellent applications (Yin et al., 2017).
Supramolecular Assembly and Crystal Structure : The supramolecular assembly of similar fluorinated acrylates has been studied, revealing a three-dimensional network governed by various hydrogen bonds and π⋯π stacking interactions, which are crucial for stabilizing self-assembly processes and molecular conformation (Matos et al., 2016).
Environmentally Friendly Fluorinated Polymers : Research has focused on synthesizing fluorinated polymers with short perfluorobutyl side chains as environmentally friendly alternatives to long-chain perfluoroalkyl groups. These polymers demonstrate excellent water- and oil-repellent properties and have potential applications in nonstick and self-cleaning surfaces (Jiang et al., 2016).
Role of Main Chain in Polyacrylates : Studies on polyacrylates with short fluorocarbon side chains have investigated the role of the main chain and spacer group in determining surface properties and bulk organization. These polymers, like PC6SA and PC6SMA, exhibit rich dynamic water repellency due to low surface molecular mobility, related to the crystallization of side chains (Wang et al., 2010).
Photochromic Properties in Polymers : Methylacrylate polymers with photochromic side chains containing heterocyclic sulfonamide substituted azobenzene have been synthesized. These materials show reversible trans–cis isomerization under illumination, indicating potential applications in optical materials (Ortyl et al., 2002).
Use in Organic Synthesis : The compound has been used in organic synthesis, particularly in reactions involving allylzinc reagents and zinc enolates of ketones, leading to the synthesis of various organic compounds (Petrini et al., 2002).
properties
IUPAC Name |
methyl (E)-3-(4-ethylanilino)-2-(2-fluorophenyl)sulfonylprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4S/c1-3-13-8-10-14(11-9-13)20-12-17(18(21)24-2)25(22,23)16-7-5-4-6-15(16)19/h4-12,20H,3H2,1-2H3/b17-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXRODQKRKGLGB-SFQUDFHCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N/C=C(\C(=O)OC)/S(=O)(=O)C2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2365739.png)
![5-{1-[(4-Methylphenoxy)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2365740.png)
![2-Chloro-N-[5-oxo-1-(2-phenylcyclopropyl)pyrrolidin-3-yl]propanamide](/img/structure/B2365741.png)
![4-[2-(Ethylsulfanyl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2365742.png)

![2-[4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2365744.png)

![4-tert-butyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide](/img/structure/B2365747.png)
![3-[(3-Methoxyphenoxy)methyl]benzohydrazide](/img/structure/B2365749.png)

![2-[(5-bromopyridin-2-yl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2365754.png)
![1-allyl-4-(1-(3-(3,4-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2365755.png)
